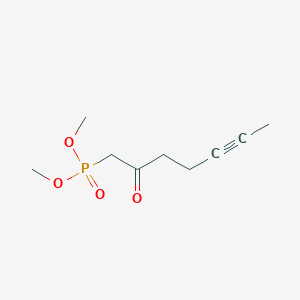
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride is an organic compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinic acid and contains a fluorine atom, a hydroxyl group, and a chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride typically involves the reaction of 5-fluoronicotinic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation or reduction reactions, leading to the formation of different oxidation states of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other molecules to form cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce nitroso or nitro compounds.
Applications De Recherche Scientifique
5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-fluoro-N-hydroxypyridine-3-carbonimidoyl chloride include:
5-Fluoronicotinic Acid: A precursor in the synthesis of this compound.
N-Hydroxynicotinimidoyl Chloride: Lacks the fluorine atom but has similar reactivity.
5-Fluoro-2-hydroxynicotinic Acid: Contains a hydroxyl group at a different position on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C6H4ClFN2O |
|---|---|
Poids moléculaire |
174.56 g/mol |
Nom IUPAC |
5-fluoro-N-hydroxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C6H4ClFN2O/c7-6(10-11)4-1-5(8)3-9-2-4/h1-3,11H |
Clé InChI |
VSTSJIPXEFCNGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B8654196.png)

![[[1,1'-Bi(cyclohexane)]-1-yl]methanol](/img/structure/B8654212.png)
![Ethanone, 1-[2-methoxy-4-(1-methylethyl)phenyl]-](/img/structure/B8654215.png)



![Ethyl 2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8654245.png)


![4-Benzo[1,3]dioxol-5-YL-1-benzyl-piperidin-4-OL](/img/structure/B8654270.png)

